molecular formula C19H20FNO B5539073 (4-Benzylpiperidin-1-yl)(2-fluorophenyl)methanone

(4-Benzylpiperidin-1-yl)(2-fluorophenyl)methanone

Cat. No.: B5539073
M. Wt: 297.4 g/mol
InChI Key: LEVTWCPGXIVKEH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

The synthetic routes and reaction conditions for WAY-299590 are not widely documented in publicly accessible sources. it is typically synthesized in specialized laboratories under controlled conditions to ensure high purity and efficacy. Industrial production methods would likely involve similar synthetic routes but on a larger scale, with stringent quality control measures to maintain consistency and safety.

Chemical Reactions Analysis

WAY-299590 undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens or nucleophiles.

The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

WAY-299590 has several scientific research applications:

    Chemistry: It is used as a reference compound in studies involving enzyme inhibition and reaction mechanisms.

    Biology: It is used to study the biological pathways and molecular targets involved in tuberculosis.

    Industry: It can be used in the development of diagnostic tools and assays for tuberculosis research.

Mechanism of Action

WAY-299590 exerts its effects by inhibiting the activity of Mycobacterium tuberculosis Enoyl acyl carrier protein reductase . This enzyme is crucial for the synthesis of mycolic acids, which are essential components of the bacterial cell wall. By inhibiting this enzyme, WAY-299590 disrupts the synthesis of mycolic acids, leading to the death of the bacteria.

Comparison with Similar Compounds

WAY-299590 is unique in its specific inhibitory activity against Mycobacterium tuberculosis Enoyl acyl carrier protein reductase. Similar compounds include:

    Isoniazid: Another inhibitor of mycolic acid synthesis, but with a different mechanism of action.

    Ethionamide: Similar to isoniazid, it inhibits mycolic acid synthesis but through a different pathway.

    Triclosan: An antibacterial and antifungal agent that also targets enoyl acyl carrier protein reductase but is less specific to Mycobacterium tuberculosis.

WAY-299590 stands out due to its specificity and potency against Mycobacterium tuberculosis.

Properties

IUPAC Name

(4-benzylpiperidin-1-yl)-(2-fluorophenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20FNO/c20-18-9-5-4-8-17(18)19(22)21-12-10-16(11-13-21)14-15-6-2-1-3-7-15/h1-9,16H,10-14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LEVTWCPGXIVKEH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CC2=CC=CC=C2)C(=O)C3=CC=CC=C3F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20FNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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